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Compound of Interest

Compound Name: GNE-495

Cat. No.: B15607992

For researchers in drug discovery and development, the selection of potent and selective tool
compounds is critical for validating novel therapeutic targets. Mitogen-activated protein kinase
kinase kinase kinase 4 (MAP4K4) has emerged as a significant target in a variety of diseases,
including metabolic disorders, cardiovascular diseases, and cancer. This guide provides a
detailed, data-driven comparison of two widely used MAP4K4 inhibitors: GNE-495 and PF-
06260933.

Performance and Physicochemical Properties

Both GNE-495 and PF-06260933 are potent and highly selective inhibitors of MAP4KA4.
Notably, both compounds exhibit the same in vitro half-maximal inhibitory concentration (IC50)
against the MAP4K4 kinase.[1][2][3][4][5][6][7] The key differences lie in their cellular potency
and their reported applications in various disease models.
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Property GNE-495 PF-06260933
Biochemical IC50 (MAP4K4) 3.7 nM[1][2][3][7] 3.7 nM[1][4][5][6][8][°]
Cellular IC50 Not explicitly reported 160 nM[6][8][9]
Molecular Formula C22H20FN502[10] C16H13CIN4[5]
Molecular Weight 405.43 g/mol [10] 296.75 g/mol [4]

. ) ] ] ] Diabetes, Atherosclerosis,
Primary Reported In Vivo Use Retinal Angiogenesis[10][11] )
Vascular Inflammation[5][8][12]

. A o Orally active, suitable for in
Oral Bioavailability (F) 37-47% (in mice)[2][3] )
vivo models[4][8]

Experimental Data and Applications
GNE-495: A Tool for Angiogenesis Research

GNE-495 was developed through a structure-based design approach to create a potent and
selective MAP4K4 inhibitor with good pharmacokinetic properties.[11] It has been effectively
utilized in in vivo models of retinal angiogenesis, where its administration recapitulated the
phenotype observed in MAP4K4 knockout mice, demonstrating its on-target effects.[11] GNE-
495 also shows inhibitory activity against the related kinases MINK and TNIK.[11]

PF-06260933: An Agent for Metabolic and Inflammatory
Disease Models

PF-06260933 is another highly selective, orally active MAP4K4 inhibitor.[8] It has been
extensively used to probe the function of MAP4K4 in metabolic and inflammatory contexts. For
instance, treatment with PF-06260933 has been shown to prevent TNF-a-mediated endothelial
permeability and reduce blood glucose levels in mouse models.[6][8] Furthermore, it has
demonstrated efficacy in ameliorating plague development in models of atherosclerosis.[3]

Experimental Protocols
Biochemical Kinase Assay (General Protocol)
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A common method to determine the biochemical potency of kinase inhibitors is a Fluorescence
Resonance Energy Transfer (FRET)-based assay.

e Reagents: Recombinant human MAP4K4 catalytic domain, a suitable substrate peptide (e.g.,
a peptide derived from TRAF2), ATP, and FRET donor and acceptor fluorophores.

e Procedure:

o The inhibitor (GNE-495 or PF-06260933) at varying concentrations is incubated with the
MAP4K4 enzyme.

o The kinase reaction is initiated by the addition of ATP and the substrate peptide.
o The reaction is allowed to proceed for a defined period at a controlled temperature.

o The amount of phosphorylated substrate is quantified by measuring the FRET signal,
which is proportional to the kinase activity.

o IC50 values are calculated by fitting the dose-response data to a suitable equation.[13]

Cellular Assay for MAP4K4 Inhibition (PF-06260933)

This assay is designed to measure the ability of a compound to inhibit MAP4K4-mediated
signaling within a cellular context.

e Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS) are a relevant cell type.[8]

e Procedure:

o

HUVECSs are cultured in appropriate media.

[¢]

Cells are treated with varying concentrations of the inhibitor (e.g., PF-06260933).

[¢]

MAP4K4 signaling is stimulated, for example, by treating the cells with TNF-a.[8]

[e]

The phosphorylation of a downstream target of MAP4K4 is measured using techniques
such as Western blotting or an ELISA-based assay.
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o The cellular IC50 is determined by quantifying the reduction in the phosphorylation signal
as a function of inhibitor concentration.[9]

In Vivo Retinal Angiogenesis Model (GNE-495)

This model assesses the effect of MAP4K4 inhibition on blood vessel development in the eye.
» Animal Model: Neonatal mice are used as their retinal vasculature is still developing.[11]
e Procedure:

o GNE-495 is administered to neonatal mice, typically via intraperitoneal (IP) injection, at
specified doses (e.g., 25 and 50 mg/kg).[2][11]

o The treatment is continued for a defined period (e.g., daily from postnatal day 1 to 6).[11]
o At the end of the study, the mice are euthanized, and their retinas are dissected.
o The retinal vasculature is stained (e.g., with isolectin-B4) and imaged.[11]

o The extent of vascular outgrowth and any morphological abnormalities are quantified to
assess the effect of the inhibitor.[11]

In Vivo Atherosclerosis Model (PF-06260933)

This model evaluates the impact of MAP4K4 inhibition on the development of atherosclerotic
plaques.

» Animal Model: Apolipoprotein E-deficient (Apoe-/-) or LDL receptor-deficient (Ldlr-/-) mice fed
a high-fat diet are commonly used models.[8]

e Procedure:
o Mice are placed on a high-fat diet to induce atherosclerosis.

o PF-06260933 is administered orally at a specified dose (e.g., 10 mg/kg) for a prolonged
period (e.g., 6-10 weeks).[8]
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o At the conclusion of the study, the animals are euthanized, and the extent of
atherosclerotic plaque formation in the aorta is quantified.

o Plasma glucose and lipid levels can also be measured to assess the metabolic effects of
the inhibitor.[8]

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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